molecular formula C17H19ClN4O B2751709 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 2034266-58-3

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

Cat. No.: B2751709
CAS No.: 2034266-58-3
M. Wt: 330.82
InChI Key: SJPABAAIPIYDPJ-UHFFFAOYSA-N
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Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a synthetic organic molecule that features a 1,2,3-triazole ring, an azetidine ring, and a cyclopentyl group with a chlorophenyl substituent

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-14-5-3-13(4-6-14)17(7-1-2-8-17)16(23)21-11-15(12-21)22-10-9-19-20-22/h3-6,9-10,15H,1-2,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPABAAIPIYDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone typically involves a multi-step process:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

    Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Coupling of the triazole and azetidine rings: This step involves the formation of a bond between the triazole and azetidine rings, often through nucleophilic substitution or other coupling reactions.

    Introduction of the cyclopentyl group: The cyclopentyl group with a chlorophenyl substituent can be introduced through various methods, including Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure allows for interactions with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: The compound may exhibit pharmacological activity, such as antimicrobial, anticancer, or anti-inflammatory effects, making it a potential lead compound for drug development.

    Industry: It can be used in the development of new chemical processes or materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can engage in hydrogen bonding and π-stacking interactions, while the azetidine and cyclopentyl groups can modulate the compound’s overall shape and electronic properties, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other triazole-containing molecules, azetidine derivatives, and cyclopentyl-substituted compounds. For example:

    1,2,3-Triazole derivatives: These compounds are known for their stability and biological activity, often used in drug discovery and development.

    Azetidine derivatives: These molecules are of interest due to their unique ring strain and reactivity, making them useful in synthetic chemistry.

    Cyclopentyl-substituted compounds: These compounds are valued for their conformational flexibility and ability to interact with various biological targets.

The uniqueness of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a synthetic organic molecule characterized by its complex structure incorporating a triazole ring, an azetidine moiety, and a cyclopentyl group substituted with a chlorophenyl. This structural complexity suggests a potential for diverse biological activities, making it an interesting subject of study in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H18ClN5OC_{15}H_{18}ClN_{5}O. The presence of multiple heterocycles in its structure is indicative of potential pharmacological effects.

Table 1: Structural Components

ComponentDescription
Triazole RingKnown for stability and various biological activities
Azetidine RingContributes to membrane interaction
Chlorophenyl GroupEnhances lipophilicity and bioactivity

Antimicrobial Activity

Research has indicated that compounds containing triazole and azetidine moieties exhibit significant antimicrobial properties. For instance, triazole derivatives are known to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The azetidine ring may enhance cell membrane permeability, facilitating better interaction with microbial targets.

Anticancer Properties

Studies have demonstrated that triazole-containing compounds can exhibit anticancer activity. The mechanism often involves the inhibition of specific cancer cell proliferation pathways. For example, (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl) derivatives have shown promise in targeting cancer cells by inducing apoptosis and inhibiting cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The triazole moiety can act as a potent inhibitor of enzymes involved in critical biochemical pathways.
  • Membrane Interaction: The azetidine ring enhances the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against intracellular pathogens.
  • Receptor Modulation: The chlorophenyl group may interact with various receptors, modulating their activity and influencing cellular responses.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Effects: A study on triazole derivatives revealed significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Activity: Research on related azetidine compounds indicated a reduction in tumor growth in murine models when treated with these derivatives, highlighting their potential as anticancer agents .
  • In Vivo Toxicity Assessments: Toxicological evaluations showed that compounds with similar structures exhibited minimal adverse effects on biochemical parameters in animal models, suggesting a favorable safety profile .

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